molecular formula C13H10ClN3S B14895520 n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine

n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B14895520
M. Wt: 275.76 g/mol
InChI Key: VTICZAXNHXNUDO-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2-chlorobenzyl group at the nitrogen atom. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to introduce the 2-chlorobenzyl group . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome bd oxidase, the compound disrupts the oxidative phosphorylation pathway in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . Molecular docking studies have shown that the compound binds to the active site of the enzyme, inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-chlorobenzyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10ClN3S/c14-10-4-2-1-3-9(10)7-15-13-12-11(5-6-18-12)16-8-17-13/h1-6,8H,7H2,(H,15,16,17)

InChI Key

VTICZAXNHXNUDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2SC=C3)Cl

Origin of Product

United States

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